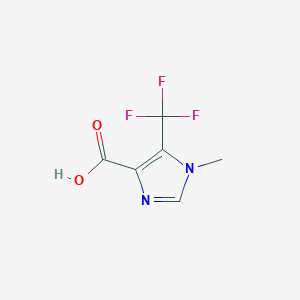

1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid

CAS No.: 1823912-21-5

Cat. No.: VC11705815

Molecular Formula: C6H5F3N2O2

Molecular Weight: 194.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823912-21-5 |

|---|---|

| Molecular Formula | C6H5F3N2O2 |

| Molecular Weight | 194.11 g/mol |

| IUPAC Name | 1-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C6H5F3N2O2/c1-11-2-10-3(5(12)13)4(11)6(7,8)9/h2H,1H3,(H,12,13) |

| Standard InChI Key | ZVMYPWGZBCKYFZ-UHFFFAOYSA-N |

| SMILES | CN1C=NC(=C1C(F)(F)F)C(=O)O |

| Canonical SMILES | CN1C=NC(=C1C(F)(F)F)C(=O)O |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a five-membered imidazole ring substituted at positions 1, 4, and 5. The 1-methyl group enhances steric stability, while the 5-trifluoromethyl group contributes to electron-deficient character, influencing reactivity and intermolecular interactions. The 4-carboxylic acid moiety enables hydrogen bonding and salt formation, critical for solubility and biological activity .

Molecular Formula:

Molecular Weight: 202.11 g/mol

IUPAC Name: 1-Methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid

Spectral and Computational Data

While experimental spectral data for this compound are not explicitly reported, analogs such as 2-chloro-1-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid (CAS: VC17702210) provide reference points. Key features include:

-

IR: Strong absorption bands for carboxylic acid (-COOH, ~2500–3300 cm) and C-F stretches (1000–1300 cm).

-

NMR: NMR signals for imidazole protons (~7–8 ppm) and methyl groups (~3 ppm); NMR signals for CF (~-60 ppm) .

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of 1-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid likely involves multi-step strategies similar to those for related imidazole derivatives:

-

Imidazole Ring Formation: Cyclocondensation of α-amino ketones or via 1,3-dipolar cycloaddition reactions. For example, ethyl isocyanoacetate reacts with nitriles under catalytic conditions to form imidazole esters .

-

Trifluoromethylation: Introduction of the CF group at position 5 using trifluoromethylating agents (e.g., CFI, TMSCF) in polar aprotic solvents like DMF or acetonitrile .

-

Carboxylic Acid Derivatization: Hydrolysis of ester intermediates (e.g., ethyl 1-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylate) using alkaline conditions (NaOH, 75% yield) .

Example Reaction Sequence:

Key Chemical Reactions

-

Esterification: Reaction with alcohols (e.g., ethanol) under acidic conditions forms esters, enhancing lipophilicity .

-

Amidation: Coupling with amines via carbodiimide chemistry yields amide derivatives, useful in drug design .

-

Electrophilic Substitution: The electron-deficient imidazole ring undergoes halogenation or nitration at position 2.

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

-

Antiviral Agents: Structural analogs demonstrate efficacy against orthopoxviruses and HIV-1, positioning this compound as a candidate for broad-spectrum antiviral development .

-

Enzyme Inhibitors: The carboxylic acid group chelates metal ions in enzyme active sites, potentially targeting metalloproteases or kinases .

Materials Science

-

Coordination Polymers: The carboxylic acid and imidazole moieties can act as ligands for metal-organic frameworks (MOFs) with applications in gas storage or catalysis.

-

Fluorinated Polymers: Incorporation into polymers enhances thermal stability and chemical resistance.

Challenges and Future Directions

Synthetic Optimization

Current yields for trifluoromethylation reactions remain suboptimal (~50–70%). Advances in photoredox catalysis or flow chemistry could improve efficiency .

Biological Evaluation

-

In Vivo Studies: No data exist on pharmacokinetics or toxicity. Rodent models are needed to assess bioavailability and safety .

-

Target Identification: Proteomic studies could elucidate binding partners in viral or cancer pathways .

Computational Modeling

QSAR studies and molecular docking simulations will guide the design of derivatives with enhanced affinity for biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume